4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene is a complex organic compound with the molecular formula C15H22O It is characterized by its unique tetracyclic structure, which includes an oxirane ring fused to a decahydro-naphthalene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Decahydro-naphthalene Core: This step involves the hydrogenation of naphthalene to form decahydro-naphthalene.
Introduction of the Allyl Group: The allyl group is introduced through an allylation reaction, often using allyl bromide and a suitable base.
Formation of the Oxirane Ring: The final step involves the formation of the oxirane ring through an epoxidation reaction, typically using a peracid such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient separation techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The allyl group can undergo substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or borane (BH3) are employed for substitution reactions.
Major Products
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of halogenated or boronated derivatives.
Scientific Research Applications
4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The allyl group can also participate in reactions that modulate the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene: Lacks the allyl group, resulting in different reactivity and applications.
4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]furan: Contains a furan ring instead of an oxirane ring, leading to different chemical properties.
Uniqueness
This detailed article provides a comprehensive overview of 4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
85721-29-5 |
---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
4-methyl-11-prop-2-enyl-5-oxatetracyclo[7.2.1.02,8.04,6]dodecane |
InChI |
InChI=1S/C15H22O/c1-3-4-9-5-10-6-11(9)13-8-15(2)14(16-15)7-12(10)13/h3,9-14H,1,4-8H2,2H3 |
InChI Key |
FUMIEXJMOTUCGS-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3C4CC(C3CC1O2)CC4CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.